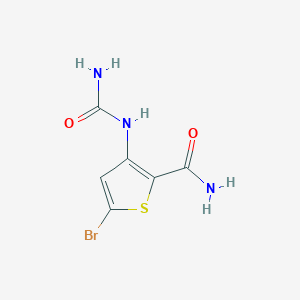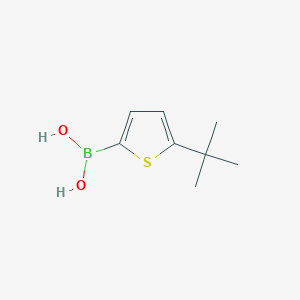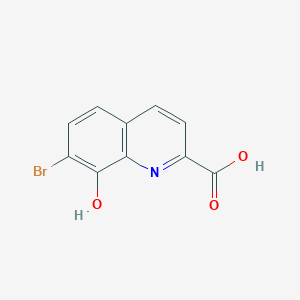![molecular formula C24H36N2O4S2 B3268730 N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 496014-87-0](/img/structure/B3268730.png)
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide
Vue d'ensemble
Description
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide, also known as TPB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. TPB is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme.
Mécanisme D'action
The mechanism of action of N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide involves the inhibition of COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their production is increased in response to injury or infection. By inhibiting COX-2, N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to have anti-inflammatory and analgesic effects in various animal models. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been reported to have a half-life of approximately 4 hours in rats and has a high oral bioavailability. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has several advantages as a COX-2 inhibitor for lab experiments. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide is highly selective for COX-2 and does not affect COX-1, which makes it a useful tool for investigating the role of COX-2 in various biological processes. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to have good oral bioavailability and is well-tolerated in animal studies. However, N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide also has some limitations. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has a short half-life in rats, which may limit its use in long-term studies. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide is also a sulfonamide compound, which may limit its use in some biological assays.
Orientations Futures
There are several future directions for the use of N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide in scientific research. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models, and further studies are needed to investigate its potential therapeutic applications in humans. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has also been shown to inhibit the growth of cancer cells, and further studies are needed to investigate its potential as an anticancer agent. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide may also be useful in investigating the role of COX-2 in various biological processes, such as inflammation, pain, and neurodegenerative diseases. Overall, N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide is a useful tool for investigating the role of COX-2 in various biological processes and has potential therapeutic applications.
Applications De Recherche Scientifique
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been extensively used in scientific research as a COX-2 inhibitor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide selectively inhibits COX-2 without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide has been used in various studies to investigate the role of COX-2 in inflammation, pain, and cancer.
Propriétés
IUPAC Name |
4-[4-(dipropylsulfamoyl)phenyl]-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4S2/c1-5-17-25(18-6-2)31(27,28)23-13-9-21(10-14-23)22-11-15-24(16-12-22)32(29,30)26(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNDCMHWVCOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





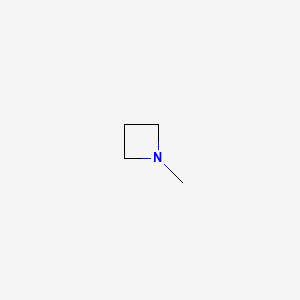

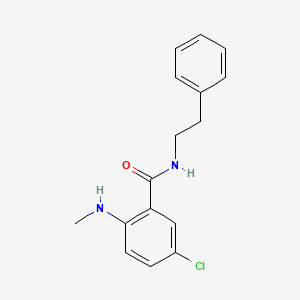
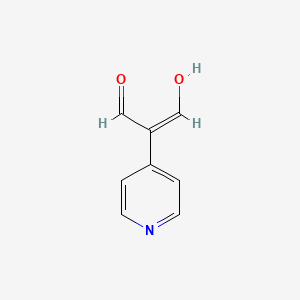
![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)
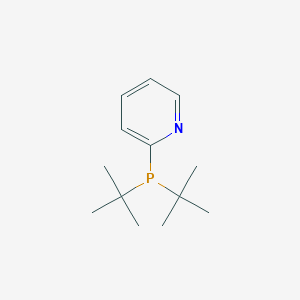

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
